molecular formula C12H15NO2 B12317548 N-[1-(4-acetylphenyl)ethyl]acetamide

N-[1-(4-acetylphenyl)ethyl]acetamide

Cat. No.: B12317548
M. Wt: 205.25 g/mol
InChI Key: RZAWAOKACCQVTF-UHFFFAOYSA-N
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Description

N-[1-(4-acetylphenyl)ethyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and early-stage drug discovery research. Compounds featuring acetamide and acetylphenyl moieties are frequently investigated as key molecular scaffolds or intermediates in the synthesis of more complex bioactive molecules . Researchers value such structures for their potential to interact with various biological targets; similar compounds have been explored for cytotoxic and anti-proliferative effects against human cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and glioblastoma models . The mechanism of action for novel compounds is typically elucidated through targeted screening, but it may involve interactions with enzymes or receptors critical to cell proliferation . This compound is provided to support scientific inquiry in areas such as synthetic chemistry route development, structure-activity relationship (SAR) studies, and high-throughput screening assays to identify new therapeutic leads .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)ethyl]acetamide

InChI

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)

InChI Key

RZAWAOKACCQVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N 1 4 Acetylphenyl Ethyl Acetamide and Its Analogs

Established Synthetic Pathways for N-[1-(4-acetylphenyl)ethyl]acetamide Core Structure

The synthesis of the N-[1-(4-acetylphenyl)ethyl]acetamide core structure can be achieved through several established chemical routes. These methods provide access to the fundamental framework of the molecule, which serves as a platform for further chemical modifications.

Direct Acetylation Approaches

Direct acetylation represents a primary strategy for the synthesis of N-acetylated aromatic compounds. This can involve the acylation of either the aromatic ring through a Friedel-Crafts reaction or the acylation of an amine substituent.

A common method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation. For a closely related analog, N-(1-(4-acetylphenyl)-1-methylethyl)acetamide, the synthesis involves treating N-(1-methyl-1-phenylethyl)acetamide with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com This reaction proceeds by generating an acylium ion which then attacks the electron-rich phenyl ring, typically at the para position due to steric guidance from the existing substituent. A similar approach can be envisioned for the target molecule starting from N-(1-phenylethyl)acetamide.

Another direct approach involves the acetylation of a pre-existing amino group. For instance, the synthesis of N-(2-Acetylphenyl)acetamide is accomplished by reacting 2'-aminoacetophenone (B46740) with acetic anhydride (B1165640). researchgate.net This reaction provides a straightforward method to form the amide bond. A parallel strategy for the target compound would involve the acetylation of 1-(4-aminophenyl)ethan-1-one.

Starting Material Reagents Conditions Product Reference
N-(1-methyl-1-phenylethyl)acetamideAcetyl chloride, Aluminum chloride, DichloroethaneIce-cooling, then 50-60°CN-(1-(4-acetylphenyl)-1-methylethyl)acetamide prepchem.com
2'-AminoacetophenoneAcetic anhydrideNot specifiedN-(2-Acetylphenyl)acetamide researchgate.net

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, reacting an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically base-catalyzed and is a powerful tool for forming carbon-carbon bonds. wikipedia.org

While not a direct route to N-[1-(4-acetylphenyl)ethyl]acetamide itself, this strategy is employed for synthesizing complex derivatives that share a similar structural backbone. For example, a Claisen-Schmidt type reaction between a 2-(N-acetyl)acetophenone derivative and 2-formylbenzoic acid has been used to generate a phthalide (B148349) derivative in a 75% yield. mdpi.com The reaction is typically performed in a solvent like methanol (B129727) with a base such as sodium hydroxide (B78521). mdpi.com This methodology highlights the potential for creating more complex structures by building upon the acetylphenyl moiety through condensation reactions.

Reactant A Reactant B Catalyst/Solvent Product Type Reference
Aldehyde/Ketone (with α-H)Aromatic carbonyl (no α-H)Base (e.g., NaOH)Chalcone (B49325)/Aldol adduct wikipedia.org
2-(N-acetyl)acetophenone derivative2-Formylbenzoic acidNaOH / MethanolPhthalide derivative mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions offer high efficiency and functional group tolerance.

A relevant example is the synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide, an analog of the target compound, which was achieved through a one-pot chemoenzymatic process involving a palladium-catalyzed Sonogashira coupling. researchgate.net The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. This demonstrates the feasibility of constructing the substituted phenyl ring system using palladium catalysis. Other palladium-catalyzed reactions, such as Suzuki or Heck couplings, could similarly be employed to build the (4-acetylphenyl)ethyl skeleton before the final amidation or acetylation steps. These reactions typically involve a palladium catalyst, a base, and appropriate coupling partners.

Derivatization and Functionalization Strategies

Once the core structure of N-[1-(4-acetylphenyl)ethyl]acetamide or its close analogs is synthesized, it can be further modified to introduce new functional groups or enhance its reactivity.

Halogenation Reactions for Enhanced Reactivity

Halogenation is a key transformation for activating a molecule for subsequent reactions. Bromine can be introduced at different positions to achieve different synthetic goals.

One strategy involves the halogenation of the methyl group of the acetyl moiety. For example, 4′-acetamido-acetophenone, a closely related compound, can be brominated by treatment with bromine in acetic acid. This reaction yields a 2-bromoacetyl derivative, where the bromine atom significantly enhances the electrophilicity of the adjacent carbon, making it a valuable intermediate for nucleophilic substitution reactions.

Alternatively, halogenation can be performed on the aromatic ring. The synthesis of N-[1-(4-bromophenyl)ethyl]acetamide provides an example where a bromine atom is present on the phenyl group. smolecule.com This bromo-substituent can then participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. smolecule.com

Starting Material Halogenating Agent Solvent Product Reference
4′-acetamido-acetophenoneBromineAcetic Acid2-bromo-4'-acetamido-acetophenone
1-(4-bromophenyl)ethanol(via multi-step synthesis)Not applicableN-[1-(4-bromophenyl)ethyl]acetamide smolecule.com

Introduction of Heterocyclic Moieties

The introduction of heterocyclic rings is a common strategy in medicinal chemistry and materials science to modulate the properties of a molecule. Analogs of N-[1-(4-acetylphenyl)ethyl]acetamide serve as versatile precursors for the synthesis of various heterocyclic systems.

A powerful approach uses N-(4-acetylphenyl)-2-chloroacetamide as a starting material. The ketone function can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with reagents like ethyl bromoacetate (B1195939) to yield thiazolin-4-one derivatives. researchgate.net Furthermore, the chloroacetamide moiety can undergo substitution with various sulfur nucleophiles, such as 2-mercaptobenzothiazole (B37678) or 2-mercapto-4,6-dimethylnicotinonitrile, to introduce benzothiazole (B30560) and thieno[2,3-b]pyridine (B153569) systems, respectively. researchgate.net

Another strategy involves building a thiazole (B1198619) ring onto a phenylacetamide framework. This has been demonstrated by synthesizing a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising biological activity. nih.gov This multi-step synthesis starts from p-phenylenediamine (B122844) and involves the formation of a thiourea (B124793) intermediate which is then condensed with an α-halocarbonyl compound. nih.gov

Starting Scaffold Key Reagents Heterocyclic Moiety Introduced Reference
N-(4-acetylphenyl)-2-chloroacetamideThiosemicarbazide, Ethyl bromoacetateThiazolin-4-one researchgate.net
N-(4-acetylphenyl)-2-chloroacetamide2-MercaptobenzothiazoleBenzothiazole researchgate.net
N-(4-acetylphenyl)-2-chloroacetamide2-Mercapto-4,6-dimethylnicotinonitrilePyridine (leading to Thienopyridine) researchgate.net
4-Amino-N-phenylacetamide derivativeIsothiocyanate, α-halocarbonyl4-Arylthiazole nih.gov
N-(4'-hydroxyphenyl)acetamide5-Benzoyl-1-methylpyrrole-2-acetic acid chloridePyrrole google.com
Thiazole Derivatives

The synthesis of thiazole derivatives from N-(4-acetylphenyl)acetamide precursors is a well-established route for creating compounds with diverse applications. A primary method employed is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.

One prominent pathway begins with the conversion of 4'-aminoacetophenone (B505616) to 3-[1-(4-acetylphenyl)thioureido]propanoic acid. nih.gov This intermediate is then subjected to a Hantzsch reaction, where it is refluxed with various 4-substituted phenacyl bromides in methanol to yield thiazole hydrobromide salts. Subsequent heating with sodium acetate (B1210297) leads to the formation of the final 3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov

Another effective strategy involves the preparation of N-(4-acetamidophenyl)-N'-phenylthiourea. nih.gov This thiourea derivative can be cyclized by refluxing with α-chloroketones, such as chloroacetone (B47974) or phenacyl chloride, in the presence of a base like triethylamine (B128534) in ethanol. nih.gov This reaction provides N-(4-(2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide derivatives in good yields. nih.gov

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have also been synthesized starting from p-phenylenediamine. nih.gov The synthetic sequence involves protection of one amine, amide formation, deprotection to get 4-amino-N-phenylacetamide, conversion to the corresponding isothiocyanate, and formation of aryl thioureas. These thioureas are then condensed with α-bromophenylethanones to afford the final thiazole derivatives. nih.gov

Table 1: Synthesis of Thiazole Derivatives
Derivative NameStarting MaterialsKey Reaction TypeYieldReference
N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamideN-(4-acetamidophenyl)-N'-phenylthiourea, ChloroacetoneCyclization69% nih.gov
N-(4-(4-Phenyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamideN-(4-acetamidophenyl)-N'-phenylthiourea, Phenacyl chlorideCyclization64% nih.gov
3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic acids3-[1-(4-acetylphenyl)thioureido]propanoic acid, 4-Substituted phenacyl bromidesHantzsch Reaction46-88% nih.gov
Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that can be synthesized from N-(4-acetylphenyl)acetamide analogs. The most common synthetic pathway involves the cyclization of acyl hydrazide intermediates.

A key synthetic strategy involves converting an N-(4-(hydrazinecarbonyl)phenyl)nicotinamide intermediate into a potassium dithiocarbazate. nih.gov This is then treated with 2-chloro-N-substituted phenylacetamide derivatives, one of which is N-(4-acetylphenyl)-2-chloroacetamide, in the presence of potassium carbonate in acetone (B3395972) to yield the final N-(4-(5-((2-((acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide derivatives. nih.gov

A more general approach requires the initial conversion of the acetyl group of N-(4-acetylphenyl)acetamide into a carbohydrazide. This can be achieved through oxidation of the acetyl group to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine (B178648) hydrate. google.comktu.edu The resulting N-(4-(hydrazinecarbonyl)phenyl)acetamide can then be cyclized. One method for cyclization involves reacting the hydrazide with carbon disulfide in the presence of a base to form a 5-thiol-1,3,4-oxadiazole ring. nih.govnih.gov Alternatively, hydrazide-hydrazones, formed by reacting the hydrazide with aldehydes, can be cyclized using acetic anhydride to produce 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
Derivative NameKey IntermediateKey ReagentsReaction TypeReference
N-(4-(5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide5-(4-(Nicotinamido)phenyl)-1,3,4-oxadiazole-2-thiolN-(4-acetylphenyl)-2-chloroacetamide, K₂CO₃Nucleophilic Substitution nih.gov
5-Substituted-1,3,4-oxadiazole-2-thiolsAcyl hydrazideCS₂, KOHCyclization nih.govnih.gov
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesHydrazide-hydrazoneAcetic anhydrideCyclization nih.gov
Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives often involves the construction of the heterocyclic ring from acyclic precursors. While direct synthesis from N-[1-(4-acetylphenyl)ethyl]acetamide is not extensively documented, methodologies based on its precursors are available. For example, new imidazole-4-N-acetamide derivatives can be synthesized from a nitroimidazole precursor, which is first alkylated, then reduced to an amino derivative, and finally acylated with phenylacetic acid derivatives. nih.gov

A green chemistry approach for synthesizing imidazole-4-one derivatives involves a one-pot, sequential reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under solvent-free conditions at elevated temperatures. nih.gov This general method can be adapted for precursors related to N-[1-(4-acetylphenyl)ethyl]acetamide.

Pyrimidine (B1678525) and Thiopyrimidine Hybrids

A highly effective route to pyrimidine and thiopyrimidine derivatives utilizes chalcones as key intermediates. The chalcone analogs of N-(4-acetylphenyl)acetamide are first synthesized via a Claisen-Schmidt condensation, as detailed in section 2.2.3. These α,β-unsaturated ketones are then cyclized with various reagents to form the desired heterocyclic ring. researchgate.net

The reaction of these chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as ethanolic potassium hydroxide under reflux conditions yields the corresponding pyrimidin-2-one, pyrimidine-2-thione (thiopyrimidine), or pyrimidin-2-ylamine derivatives, respectively. ijper.org This approach has been used to create a wide range of substituted pyrimidine and thiopyrimidine hybrids. nih.govnih.gov

Table 3: Synthesis of Pyrimidine and Thiopyrimidine Derivatives from Chalcones
Derivative TypeKey IntermediateReagent for CyclizationReaction ConditionsReference
4,6-Disubstituted-pyrimidin-2-ylamineChalconeGuanidine hydrochlorideEthanolic KOH, Reflux
4,6-Disubstituted-pyrimidine-2-thioneChalconeThioureaEthanolic KOH, Reflux nih.gov
4,6-Disubstituted-pyrimidin-2-oneChalconeUreaAqueous KOH, Reflux ijper.org
Quinazoline (B50416) Derivatives

Quinazoline derivatives can be synthesized by incorporating the N-(4-acetylphenyl)acetamide moiety onto a pre-existing quinazoline core. A key intermediate, N-(4-acetylphenyl)-2-chloroacetamide, is prepared by treating 4-aminoacetophenone with chloroacetyl chloride. nih.gov This chloroacetamide derivative is then used as an alkylating agent.

In a reported synthesis, 2-mercapto-3-phenylquinazolinone is alkylated with N-(4-acetylphenyl)-2-chloroacetamide using microwave irradiation in DMF with triethylamine as a catalyst. nih.gov This method allows for the efficient and rapid synthesis of N-(4-acetylphenyl) acetamide-linked quinazolinone derivatives. nih.gov Other classical methods for synthesizing the quinazoline ring itself include the reaction of anthranilic acid with formamide (B127407) or the reaction of benzoxazinone (B8607429) with various amines. researchgate.net

Table 4: Synthesis of Quinazoline Derivatives
Derivative NameStarting MaterialsReaction ConditionsYieldReference
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4-acetylphenyl)acetamide2-Mercapto-3-phenylquinazolinone, N-(4-acetylphenyl)-2-chloroacetamideMicrowave, DMF, Et₃N, 2-4 min80-93% nih.gov
Indole (B1671886) and Benzofuran (B130515) Conjugates

The synthesis of indole and benzofuran rings linked to the N-acetylphenylacetamide framework can be achieved through various cyclization strategies.

For benzofuran conjugates, an analogous reaction to the synthesis of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide can be envisioned. mdpi.com This involves a Claisen-Schmidt type condensation between an N-acetylacetophenone derivative and an aldehyde-bearing benzoic acid, such as 2-formylbenzoic acid, in the presence of a base like sodium hydroxide in methanol. mdpi.com

For indole synthesis, the Fischer indole synthesis is a classic and versatile method. This would require the preparation of a phenylhydrazone derivative of N-(4-acetylphenyl)acetamide. This intermediate, upon treatment with an acid catalyst, would undergo cyclization to form the indole ring.

More advanced methods include copper-catalyzed cycloadditions. For instance, an efficient Cu(OTf)₂-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to construct indole-tethered benzofuran scaffolds. rsc.org Ligand-controlled palladium-catalyzed reactions have also emerged as a selective method for synthesizing indoles and benzofurans from secondary anilines. nih.gov

Synthesis of Chalcone Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent precursors for many heterocyclic compounds and possess significant biological activities themselves. chemrevlett.com The synthesis of chalcone analogs of N-(4-acetylphenyl)acetamide is most commonly achieved through the Claisen-Schmidt condensation. researchgate.netresearchgate.netscispace.com

This reaction involves the base-catalyzed condensation of N-(4-acetylphenyl)acetamide with a variety of substituted aromatic or heteroaromatic aldehydes. nih.gov Typically, the reactants are stirred in a solvent such as ethanol, and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is added to catalyze the aldol condensation, followed by dehydration to yield the chalcone. chemrevlett.com This method is robust and allows for the synthesis of a large library of chalcone derivatives with diverse substitution patterns on the B-ring.

Table 5: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
ReactantsCatalyst/SolventProduct TypeYield RangeReference
N-(4-acetylphenyl)acetamide, Substituted BenzaldehydesKOH / EthanolN-(4'-[(2E)-3-(aryl)prop-2-enoyl]phenyl)acetamideHigh
4-Aminoacetophenone, Benzaldehyde derivatives (followed by acetylation)NaOH (aq) / Acetic AnhydrideAcetamide (B32628) Chalcones22-89% chemrevlett.com
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide, Substituted Aromatic AldehydesBaseChalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamideNot Specified researchgate.net

Multi-Step Synthetic Sequences for Structural Complexity

The functional groups present in N-[1-(4-acetylphenyl)ethyl]acetamide and its derivatives provide multiple reaction sites for elaboration into more complex structures. The acetyl group, for instance, is a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds, while the acetamido group can be modified or can influence the reactivity of the aromatic ring.

A notable example of leveraging a closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, for the synthesis of complex heterocyclic systems has been demonstrated. This starting material, bearing a reactive chloroacetamide side chain, serves as a platform for a variety of multi-step sequences. For instance, reaction with 2-mercaptobenzothiazole, followed by condensation with agents like phenylhydrazine (B124118) or thiosemicarbazide, leads to the formation of elaborate hydrazone and thiosemicarbazone derivatives. These intermediates can be further cyclized to generate novel pyrazole (B372694) and thiazolin-4-one scaffolds. mdpi.com

In one such sequence, the thiosemicarbazone derivative obtained from N-(4-acetylphenyl)-2-chloroacetamide and thiosemicarbazide was reacted with ethyl bromoacetate to yield a thiazolin-4-one derivative, showcasing the construction of a five-membered heterocyclic ring. mdpi.com Another pathway involved a Vilsmeier-Haack formylation of a phenylhydrazone intermediate, resulting in a 4-formylpyrazole derivative, demonstrating the introduction of further functional groups for subsequent modifications. mdpi.com

A different synthetic strategy showcases the creation of a complex phthalide-containing molecule, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, through a three-step process. This synthesis involves a Fischer indole synthesis, a Witkop indole oxidation, and a final Claisen-Schmidt condensation, highlighting how relatively simple precursors can be built up into intricate, polycyclic systems. researchgate.net

The following table summarizes a selection of multi-step synthetic transformations starting from N-(4-acetylphenyl)acetamide analogs to generate structurally complex molecules:

Starting Material AnalogueReagents/ConditionsKey Intermediate/TransformationFinal Product ClassRef
N-(4-acetylphenyl)-2-chloroacetamide1. 2-Mercaptobenzothiazole2. PhenylhydrazinePhenylhydrazone formationPyrazole derivative mdpi.com
N-(4-acetylphenyl)-2-chloroacetamide1. 2-Mercaptobenzothiazole2. Thiosemicarbazide3. Ethyl bromoacetateThiosemicarbazone formation and cyclizationThiazolin-4-one derivative mdpi.com
N-(2-acetylphenyl)acetamide precursor1. Fischer Indole Synthesis2. Witkop Indole Oxidation3. 2-Formylbenzoic acid, NaOH, MeOHClaisen-Schmidt condensationPhthalide derivative researchgate.net
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogAlkylation with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanoneN-alkylationAnticonvulsant phenylacetamide derivatives nih.gov

Enantioselective Synthesis and Chiral Resolution of N-[1-(4-acetylphenyl)ethyl]acetamide Analogs

The ethyl group attached to the acetamido nitrogen in N-[1-(4-acetylphenyl)ethyl]acetamide creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. In many pharmaceutical and biological applications, only one enantiomer is responsible for the desired activity, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to selectively synthesize or separate these enantiomers is of paramount importance.

Asymmetric Catalysis in Related Systems

Asymmetric catalysis offers a powerful strategy for the direct synthesis of a single enantiomer of a chiral molecule. This is typically achieved using a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other. While specific examples for the direct asymmetric synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide are not extensively documented in publicly available literature, related methodologies for similar structures highlight the potential of this approach.

One highly relevant example is the one-pot chemoenzymatic synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide. This process combines a palladium-catalyzed Sonogashira coupling with an enzymatic kinetic resolution, demonstrating a sophisticated approach to obtaining the enantiomerically pure acetamide analog. nih.gov

Asymmetric transfer hydrogenation is another powerful technique. For instance, the enantioselective synthesis of the drug candidate (-)-Finerenone, which features a complex chiral core, was achieved via a partial transfer hydrogenation of a naphthyridine precursor using a chiral phosphoric acid catalyst and a Hantzsch ester. nih.govnih.gov This method, which involves the transfer of hydrogen from a donor molecule to the substrate, has been shown to be highly effective for a range of ketones and imines, and could potentially be adapted for the asymmetric reduction of a suitable precursor to N-[1-(4-acetylphenyl)ethyl]acetamide. nih.govnih.govrsc.org

The table below presents examples of asymmetric catalysis applied to the synthesis of chiral molecules structurally related to N-[1-(4-acetylphenyl)ethyl]acetamide, illustrating the high levels of enantioselectivity that can be achieved.

Substrate/Reaction TypeChiral Catalyst/SystemProductEnantiomeric Excess (ee)Ref
1-(4-(Phenylethynyl)phenyl)ethan-1-oneChemoenzymatic (Pd-catalysis & enzyme resolution)(R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide>99% nih.gov
Naphthyridine derivativeChiral Phosphoric Acid / Hantzsch Ester(-)-FinerenoneHigh nih.govnih.gov
Trifluoromethyl ketonesIridium/f-amphol or Iridium/f-amphaChiral 2,2,2-trifluoroethanolsup to 99% rsc.org
SulfenamidesEnantiopure N-H oxaziridineChiral sulfinamidinesHigh uni-muenchen.de

Chiral Separation Techniques (e.g., Chiral Chromatography)

When an enantioselective synthesis is not available or when a racemic mixture is produced, chiral separation techniques are employed to resolve the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. csfarmacie.czsigmaaldrich.com

The separation is based on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and allowing for their individual collection. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for the resolution of a broad range of chiral compounds, including amines and their derivatives. sigmaaldrich.comyakhak.org

For the enantiomeric separation of compounds structurally similar to N-[1-(4-acetylphenyl)ethyl]acetamide, such as α-methylbenzylamine, derivatization to the corresponding amide (e.g., by acetylation) is a common strategy to improve the separation on polysaccharide-based CSPs. chromforum.org For example, the enantiomers of N-acetyl-α-methylbenzylamine (which shares the core chiral structure with the title compound) have been successfully separated using a Chiralpak AD column (an amylose-based CSP). chromforum.org

Research on the enantiomeric resolution of various chiral amines and α-amino acid esters as nitrobenzoxadiazole (NBD) derivatives on different polysaccharide-based CSPs provides valuable data. In one study, Chiralpak IE and Chiralcel OD-H columns showed the highest enantioselectivities for chiral amines. yakhak.org The study also successfully applied the developed HPLC method to determine the enantiomeric purity of commercially available (S)-α-methylbenzylamine, finding an enantiomeric impurity of 0.35%. yakhak.org This demonstrates the high sensitivity and accuracy of chiral HPLC in quality control.

The following table summarizes typical conditions and results for the chiral HPLC separation of enantiomers of compounds related to N-[1-(4-acetylphenyl)ethyl]acetamide.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionKey FindingRef
D/L-α-methylbenzylamine (after acetylation)Chiralpak AD-HHexane:Isopropanol (9:1)UVSuccessful baseline separation of enantiomers. chromforum.org
Chiral amines (as NBD derivatives)Chiralpak IE, Chiralcel OD-HIsopropanol/HexaneUV and FluorescenceHigh enantioselectivity observed. yakhak.org
(S)-α-methylbenzylamine (as NBD derivative)Chiralpak IE10% 2-propanol/hexaneFluorescenceDetermination of 0.35% enantiomeric impurity. yakhak.org

Molecular Design, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies

Rational Design Principles for N-[1-(4-acetylphenyl)ethyl]acetamide Derivatives

The rational design of new chemical entities based on the N-[1-(4-acetylphenyl)ethyl]acetamide scaffold is a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. This process is not random but is guided by established principles of medicinal chemistry, including scaffold modification, analog design, and bioisosteric replacements, to systematically explore the chemical space and enhance biological activity.

The core structure of N-[1-(4-acetylphenyl)ethyl]acetamide offers a versatile platform for the synthesis of a wide array of derivatives. Researchers have systematically modified this scaffold to explore new chemical spaces and to understand the structural requirements for biological activity.

One common strategy involves using a reactive handle on the core molecule to introduce diverse functionalities. For instance, N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a versatile precursor for synthesizing a variety of heterocyclic scaffolds. researchgate.net The chlorine atom in this precursor serves as a leaving group, allowing for its substitution with various nucleophiles, leading to the generation of a library of new compounds with potentially diverse biological activities. This approach has been successful in creating N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, among others. researchgate.net

Another approach to analog design is the modification of the acetamide (B32628) side chain. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide introduces a thiourea (B124793) linkage, which significantly alters the electronic and steric properties of the molecule. nih.gov This modification can lead to new interactions with biological targets. Similarly, the Claisen-Schmidt condensation of N-(4-acetylphenyl)acetamide with various aromatic aldehydes has been employed to synthesize a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, commonly known as chalcones. nih.gov This extends the conjugation of the system and introduces new points of diversity.

Furthermore, the core phenylacetamide structure itself has been the subject of modification. In the design of anticonvulsant agents, a key modification involved changing a cyclic imide ring in active pyrrolidine-2,5-dione derivatives to a more flexible open-chain amide structure, as seen in N-phenylacetamide derivatives. nih.gov This highlights how fundamental changes to the core scaffold can be explored to modulate biological activity.

The following table summarizes some of the scaffold modification strategies employed for N-(4-acetylphenyl)acetamide and related structures:

Original Scaffold/Precursor Modification Strategy Resulting Derivative Class Reference
N-(4-acetylphenyl)-2-chloroacetamideSubstitution of the chloro group with heterocyclic thiolsHeterocyclic thioacetamide (B46855) derivatives researchgate.net
4-aminoacetophenoneReaction with pivaloyl isothiocyanateN-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov
N-(4-acetylphenyl)acetamideClaisen-Schmidt condensation with aromatic aldehydesN-(4-((E)-3-arylacryloyl)phenyl)acetamides (Chalcones) nih.gov
Pyrrolidine-2,5-dioneRing-opening to an acyclic amideN-phenylacetamide derivatives nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical properties of a lead compound, such as its size, shape, electronic distribution, and lipophilicity, to improve its biological activity, selectivity, and pharmacokinetic profile. nih.gov This strategy involves the substitution of an atom or a group of atoms with another that has similar steric or electronic properties.

While direct bioisosteric replacement studies on N-[1-(4-acetylphenyl)ethyl]acetamide are not extensively documented in the reviewed literature, the principles of bioisosterism can be applied to its structure to guide the design of new analogs. For example, the replacement of a hydrogen atom with fluorine is a common bioisosteric switch. u-tokyo.ac.jp Fluorine is similar in size to hydrogen but is highly electronegative, which can alter the metabolic stability of the molecule by strengthening the C-F bond and blocking sites of oxidative metabolism. u-tokyo.ac.jpcambridgemedchemconsulting.com

Another classical bioisosteric replacement is the interchange of hydroxyl and amino groups, or thiol and hydroxyl groups. u-tokyo.ac.jp Non-classical bioisosteres, which may have a different number of atoms and diverse electronic properties but maintain a similar spatial arrangement, are also widely used. nih.gov For instance, a carboxylic acid group can be replaced by a tetrazole to improve oral bioavailability.

In a broader context of related acetamide derivatives, the replacement of a catechol's hydroxyl groups with chloro atoms in dichloroisoproterenol (B1670464) was a successful strategy to block metabolic sites and increase the compound's half-life. ufrj.br This principle could be hypothetically applied to derivatives of N-[1-(4-acetylphenyl)ethyl]acetamide bearing hydroxyl groups on the phenyl ring.

The following table presents some classical and non-classical bioisosteric replacements that could be considered in the design of N-[1-(4-acetylphenyl)ethyl]acetamide analogs:

Original Group Potential Bioisosteric Replacement(s) Potential Impact Reference
-H-F, -DIncreased metabolic stability u-tokyo.ac.jpcambridgemedchemconsulting.com
-CH₃-Cl, -Br, -NH₂, -OHAltered lipophilicity and electronic properties u-tokyo.ac.jp
-OH-NH₂, -SH, -FModified hydrogen bonding capacity and pKa u-tokyo.ac.jp
Phenyl ringPyridyl, ThienylAltered polarity and potential for new interactions cambridgemedchemconsulting.com
Carboxylic acidTetrazole, SulfonamideImproved pharmacokinetic properties nih.gov

Elucidation of Structure-Activity Relationships

The systematic modification of the N-[1-(4-acetylphenyl)ethyl]acetamide structure has allowed for the elucidation of structure-activity relationships (SAR), providing critical insights into the chemical features necessary for biological efficacy.

The nature and position of substituents on the aromatic rings of N-[1-(4-acetylphenyl)ethyl]acetamide analogs have a profound impact on their biological activities. SAR studies have been conducted across various therapeutic areas, including antibacterial and anticancer research.

In the context of antibacterial agents, a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety revealed that the type and position of the substituent on the benzene (B151609) ring were crucial for bactericidal activity. nih.gov Specifically, the presence of electron-withdrawing groups such as fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the benzene ring was found to enhance the antibacterial activity. nih.gov

For anticancer activity, research on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety were more cytotoxic than those with a methoxy (B1213986) group. nih.gov In a series of N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives, substitutions at the ortho and para positions of the phenyl rings were generally found to increase anticancer activity. researchgate.net Furthermore, in a series of imidazole (B134444) derivatives synthesized from 4-acetophenone, specific substitutions led to promising anticancer agents, with some compounds showing selectivity towards prostate adenocarcinoma and glioblastoma cell lines. nih.gov

The following table summarizes key SAR findings for different classes of N-phenylacetamide derivatives:

Derivative Class Biological Activity Favorable Substituents/Positions Unfavorable/Less Active Substituents Reference
N-phenylacetamide-thiazolesAntibacterial4-F, 4-Cl, 4-Br, 4-CF₃ on the phenyl ringSubstituents at the 3-position nih.gov
2-(4-Fluorophenyl)-N-phenylacetamidesAnticancer (Cytotoxicity)Nitro groupMethoxy group nih.gov
N-(substituted phenyl)acetamidesAnticancerOrtho and para substitutions- researchgate.net
Imidazole derivatives from 4-acetophenoneAnticancerSpecific substitutions leading to compounds 14 and 22 - nih.gov

Stereochemistry plays a critical role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.govnih.gov N-[1-(4-acetylphenyl)ethyl]acetamide is a chiral molecule, possessing a stereocenter at the ethylamine (B1201723) moiety. Therefore, its (R)- and (S)-enantiomers could have significantly different interactions with chiral biological targets such as enzymes and receptors.

While specific studies on the stereochemical influences of N-[1-(4-acetylphenyl)ethyl]acetamide itself were not found in the reviewed literature, the general principles of stereochemistry in drug action are well-established. For many chiral compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov

A study on the natural product 3-Br-acivicin and its derivatives highlighted the importance of stereochemistry for its antimalarial activity. nih.govnih.gov Only the isomers with the natural (5S, αS) configuration displayed significant activity, suggesting that their uptake into the parasite might be mediated by a stereoselective transport system. nih.gov This underscores the potential for stereoselectivity in the biological activity of chiral compounds like N-[1-(4-acetylphenyl)ethyl]acetamide. The differential binding of enantiomers to their targets can be rationalized by the three-point attachment model, where one enantiomer can achieve a more favorable binding orientation than the other.

Further research into the synthesis and biological evaluation of the individual enantiomers of N-[1-(4-acetylphenyl)ethyl]acetamide and its derivatives is warranted to fully understand the role of stereochemistry in their activity and to potentially develop more potent and selective therapeutic agents.

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Flexible molecules like N-[1-(4-acetylphenyl)ethyl]acetamide can exist in multiple conformations, and understanding this conformational landscape is crucial for drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of molecules in solution. For some N-substituted acetamides, NMR studies have revealed the presence of a hindered cis-trans rotational equilibrium around the amide bond. nih.gov This rotation can be slow on the NMR timescale, leading to the observation of distinct signals for the different rotamers.

Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict the stable conformations of a molecule and the energy barriers between them. Such studies can provide valuable insights into the preferred shapes of flexible molecules and how these shapes might influence their biological activity. While a specific conformational analysis of N-[1-(4-acetylphenyl)ethyl]acetamide was not found, the principles derived from studies of similar molecules suggest that its conformational flexibility is an important aspect to consider in its molecular design and SAR studies.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding how N-[1-(4-acetylphenyl)ethyl]acetamide might interact with biological targets.

Molecular docking simulations are employed to predict how N-[1-(4-acetylphenyl)ethyl]acetamide fits into the binding site of a target protein and to estimate the strength of this interaction, known as binding affinity. A lower binding energy value typically indicates a more stable and potent interaction. For instance, studies on similar acetamide (B32628) derivatives have shown significant binding affinities against various enzymes. In one study, N-((4-acetylphenyl)carbamothioyl)pivalamide, a related molecule, demonstrated strong binding energies when docked against acetylcholinesterase (AChE) and butylcholinesterase (BChE), with docking scores of -7.5 and -7.6 kcal/mol, respectively. nih.gov Another study on different heterocyclic compounds reported binding affinities ranging from -4.3 to -5.5 kcal/mol against the RpsA receptor. researchgate.net Such analyses help in prioritizing compounds for further testing.

Table 1: Illustrative Molecular Docking Scores for Acetamide-Related Compounds This table presents data for compounds structurally related to N-[1-(4-acetylphenyl)ethyl]acetamide to illustrate the typical outputs of molecular docking studies.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
N-((4-acetylphenyl)carbamothioyl)pivalamideAcetylcholinesterase (AChE)-7.5 nih.gov
N-((4-acetylphenyl)carbamothioyl)pivalamideButylcholinesterase (BChE)-7.6 nih.gov
Urolithin ACOX-2-7.97 researchgate.net
Azo Compound SeriesRpsA-4.3 to -5.5 researchgate.net

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-[1-(4-acetylphenyl)ethyl]acetamide, the acetamido group can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen), while the acetylphenyl moiety provides sites for aromatic and hydrophobic interactions. mdpi.com

Studies on related structures highlight the importance of these interactions. For example, the crystal structure analysis of N-(4-hydroxyphenethyl)acetamide revealed intermolecular N–H···O and O–H···O hydrogen bonds as critical for forming stable structures. researchgate.net In docking studies of an inhibitor with an acetamide group against SARS-CoV-2 NSP13 helicase, key interactions were identified with residues such as Lys-146, Leu-147, and Tyr-185, defining the binding mode. goums.ac.ir

Table 2: Common Interactions in Acetamide Derivative-Protein Complexes This table shows examples of interacting residues and bond types observed in studies of related acetamide compounds.

Interaction TypePotential Functional Groups on CompoundExample Interacting ResiduesReference
Hydrogen BondAmide N-H, Carbonyl C=OTYR, GLN, LYS, SER researchgate.netgoums.ac.ir
HydrophobicPhenyl Ring, Ethyl GroupILE, LEU, VAL, PHE researchgate.netgoums.ac.ir
Pi-StackingAromatic Phenyl RingTYR, PHE, HIS nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the motion of atoms in the system, providing information on the conformational stability of the ligand within the binding pocket and the flexibility of the protein. researchgate.net For a complex involving N-[1-(4-acetylphenyl)ethyl]acetamide, an MD simulation would reveal whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different conformation. Key metrics such as the root-mean-square deviation (RMSD) are monitored; a stable RMSD plot over the simulation time suggests a stable binding complex. researchgate.net

Virtual Screening Techniques for Lead Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If N-[1-(4-acetylphenyl)ethyl]acetamide were identified as a potential inhibitor for a specific target, its structure could be used as a query in a similarity search to find other compounds with similar properties. Conversely, in a high-throughput virtual screening campaign against a particular protein target, N-[1-(4-acetylphenyl)ethyl]acetamide could emerge as a "hit" from a database containing millions of compounds. nih.gov These hits are then subjected to further computational analysis, like docking and MD simulations, before being synthesized and tested experimentally. nih.gov

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. The key features of N-[1-(4-acetylphenyl)ethyl]acetamide include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic aromatic ring, and another hydrophobic region. nih.gov These features can be used to construct a pharmacophore model. This model then serves as a 3D query to screen virtual libraries for structurally diverse molecules that match the pharmacophore, thus having a high probability of being active at the same target. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown.

Homology Modeling for Uncharacterized Protein Targets

In cases where the experimental 3D structure of a target protein has not been determined, homology modeling can be used to construct a reliable model. researchgate.net This technique relies on the amino acid sequence of the target protein and its similarity to a protein whose structure is already known (the template). goums.ac.ir If N-[1-(4-acetylphenyl)ethyl]acetamide was found to be active against a novel or uncharacterized protein, homology modeling would be the first critical step to generate a 3D structure of that protein. goums.ac.ir This model could then be used for subsequent molecular docking and molecular dynamics simulations to investigate the binding of N-[1-(4-acetylphenyl)ethyl]acetamide, as demonstrated in studies on targets like the SARS-CoV-2 NSP13 helicase. goums.ac.ir The quality of the generated model is typically assessed using tools like PROCHECK and ProSA to ensure its reliability for further studies. goums.ac.ir

Binding Free Energy Calculations

Computational methods to predict the binding affinity of a ligand to its target protein are crucial in the early stages of drug discovery. These methods, which estimate the binding free energy, can provide valuable insights into the stability of the ligand-protein complex and help in prioritizing compounds for further experimental testing. The binding free energy (ΔG_bind) is a thermodynamic quantity that represents the difference in Gibbs free energy between the bound and unbound states of a ligand and a protein.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies reporting the binding free energy calculations for N-[1-(4-acetylphenyl)ethyl]acetamide. This search included queries for various computational techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which are popular end-state methods for estimating binding free energies from molecular dynamics simulation trajectories.

Despite a thorough search, no specific studies detailing the binding free energy calculations for N-[1-(4-acetylphenyl)ethyl]acetamide were found in the public domain. Consequently, there is no available data to present regarding its binding affinity to any specific biological target, nor are there any detailed research findings on the computational prediction of its binding interactions.

Therefore, the following data table, which would typically summarize such findings, remains empty.

Table 1: Summary of Binding Free Energy Calculations for N-[1-(4-acetylphenyl)ethyl]acetamide

Biological Target Computational Method Calculated Binding Free Energy (kcal/mol) Key Interacting Residues Reference

Further computational research, including molecular docking to identify potential biological targets followed by molecular dynamics simulations and binding free energy calculations, would be necessary to elucidate the potential binding affinity and interaction mechanisms of N-[1-(4-acetylphenyl)ethyl]acetamide. Such studies would be instrumental in exploring its potential pharmacological relevance.

Pharmacological Research and Mechanistic Investigations Non Clinical Focus

Anti-Inflammatory and Immunomodulatory Research

The potential anti-inflammatory and immunomodulatory effects of N-[1-(4-acetylphenyl)ethyl]acetamide have been areas of theoretical interest, given the activities of related compounds. However, specific experimental data for this molecule is not available in the reviewed literature.

Cyclooxygenase (COX) Enzyme Inhibition Studies

There are no specific studies available that detail the inhibitory effects of N-[1-(4-acetylphenyl)ethyl]acetamide on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. While the inhibition of COX enzymes is a common mechanism for many anti-inflammatory drugs, the activity of this particular compound has not been reported. nih.govnih.gov

Modulation of Cytokine Production Pathways

Investigations into how N-[1-(4-acetylphenyl)ethyl]acetamide might modulate the production of inflammatory cytokines, such as interleukins (IL) or tumor necrosis factor (TNF), have not been documented in the available scientific literature. Research on other acetamide (B32628) derivatives, such as N-(2-hydroxy phenyl) acetamide, has shown effects on cytokine levels, but these findings cannot be directly extrapolated to N-[1-(4-acetylphenyl)ethyl]acetamide. nih.govnih.gov

Effects on Protein Denaturation

The ability of a compound to prevent protein denaturation is a potential indicator of anti-inflammatory action. nih.govunair.ac.id However, there is no published research specifically evaluating the effects of N-[1-(4-acetylphenyl)ethyl]acetamide on the denaturation of proteins.

Antimicrobial Activity Studies

The antimicrobial potential of various acetophenone (B1666503) and acetamide derivatives has been a subject of scientific inquiry. researchgate.netnih.gov However, specific efficacy data for N-[1-(4-acetylphenyl)ethyl]acetamide against bacterial and fungal strains is not available.

Antibacterial Efficacy Against Bacterial Strains

There are no specific studies reporting the antibacterial efficacy of N-[1-(4-acetylphenyl)ethyl]acetamide against common bacterial strains such as Staphylococcus aureus or Escherichia coli. Consequently, data regarding zones of inhibition or minimum inhibitory concentrations (MIC) for this compound are not available in the reviewed literature. mdpi.commdpi.comnih.gov

Antifungal Efficacy Against Fungal Strains

Similarly, the scientific literature lacks specific studies on the antifungal properties of N-[1-(4-acetylphenyl)ethyl]acetamide against fungal strains like Candida albicans or Aspergillus niger. While related compounds and other chemical classes have been evaluated for such properties, no data currently exists for this specific molecule. researchgate.netnih.govnih.govmdpi.commdpi.com

Based on a comprehensive review of available scientific literature, there is no published research focusing on the specific pharmacological activities of the chemical compound N-[1-(4-acetylphenyl)ethyl]acetamide as outlined in the request.

Searches for non-clinical studies detailing this compound's effects on cancer cell growth, apoptosis, specific enzyme inhibition (VEGFR-2, α-amylase, CDK), anti-metastatic potential, or anticholinesterase activity did not yield any relevant results. The existing research in these areas focuses on structurally different derivatives, such as pyrazoline, chalcone (B49325), or 1,3,4-oxadiazole (B1194373) compounds, which fall outside the strict scope of the query.

Therefore, it is not possible to generate a scientifically accurate article on the specified topics for N-[1-(4-acetylphenyl)ethyl]acetamide.

Subject: Generate English Article focusing solely on the chemical Compound “N-[1-(4-acetylphenyl)ethyl]acetamide”

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no published research detailing the specific pharmacological activities requested for the compound N-[1-(4-acetylphenyl)ethyl]acetamide.

Specifically, no studies were found pertaining to the following areas of investigation for this compound:

Anticonvulsant Activity

Antinociceptive Activity

Alpha-Amylase Inhibition

Free Radical Scavenging Activity

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current body of published research. The compound N-[1-(4-acetylphenyl)ethyl]acetamide is not associated with the outlined pharmacological research areas in existing scientific databases and literature.

Advanced Spectroscopic and Analytical Research Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For N-[1-(4-acetylphenyl)ethyl]acetamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the para-substituted phenyl ring, the methine proton of the ethyl group, the methyl protons of the ethyl and acetyl groups, and the amide proton. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton framework.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-[1-(4-acetylphenyl)ethyl]acetamide will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

A search of available scientific literature and chemical databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for N-[1-(4-acetylphenyl)ethyl]acetamide. The following tables represent predicted values based on the analysis of structurally similar compounds and established NMR prediction models. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for N-[1-(4-acetylphenyl)ethyl]acetamide

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 Doublet 2H Aromatic (Ha)
~7.5 Doublet 2H Aromatic (Hb)
~5.2 Quartet 1H Methine (CH)
~2.5 Singlet 3H Acetyl (CH₃)
~2.0 Singlet 3H Acetamide (B32628) (CH₃)
~1.5 Doublet 3H Ethyl (CH₃)

Table 2: Predicted ¹³C NMR Data for N-[1-(4-acetylphenyl)ethyl]acetamide

Chemical Shift (δ, ppm) Assignment
~197 Carbonyl (C=O, acetyl)
~170 Carbonyl (C=O, amide)
~145 Aromatic (C-N)
~136 Aromatic (C-C=O)
~129 Aromatic (CH)
~119 Aromatic (CH)
~50 Methine (CH)
~26 Methyl (CH₃, acetyl)
~23 Methyl (CH₃, acetamide)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, FAB⁺-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For N-[1-(4-acetylphenyl)ethyl]acetamide (C₁₂H₁₅NO₂), the expected exact mass would be a key piece of data for its definitive identification.

Fragmentation Analysis: Techniques like Fast Atom Bombardment (FAB⁺-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to generate and analyze fragment ions. The fragmentation pattern is unique to a particular molecular structure and can be used to piece together its constituent parts. For instance, the fragmentation of N-[1-(4-acetylphenyl)ethyl]acetamide would likely involve characteristic losses of the acetyl group, the ethyl group, and other fragments, providing confirmatory evidence for the proposed structure.

Table 3: Expected Molecular Ion in Mass Spectrometry for N-[1-(4-acetylphenyl)ethyl]acetamide

Ion Formula Calculated m/z
[M+H]⁺ C₁₂H₁₆NO₂⁺ 206.1176

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint.

For N-[1-(4-acetylphenyl)ethyl]acetamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of the ketone and the amide, C-N stretching, and vibrations associated with the aromatic ring.

While specific experimental IR spectra for N-[1-(4-acetylphenyl)ethyl]acetamide were not found, the following table presents the expected characteristic absorption bands based on known data for similar compounds.

Table 4: Expected Characteristic IR Absorption Bands for N-[1-(4-acetylphenyl)ethyl]acetamide

Wavenumber (cm⁻¹) Functional Group
~3300 N-H Stretch (Amide)
~1680 C=O Stretch (Ketone)
~1650 C=O Stretch (Amide I)
~1550 N-H Bend (Amide II)
~1600, ~1480 C=C Stretch (Aromatic)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance and, in conjunction with molecular weight data from mass spectrometry, its molecular formula.

For a pure sample of N-[1-(4-acetylphenyl)ethyl]acetamide (C₁₂H₁₅NO₂), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of N-[1-(4-acetylphenyl)ethyl]acetamide

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 12 144.12 69.54%
Hydrogen H 1.01 15 15.15 7.32%
Nitrogen N 14.01 1 14.01 6.76%
Oxygen O 16.00 2 32.00 15.45%

| Total | | | | 207.28 | 100.00% |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is one of the most common reactions in the pharmaceutical industry. wikipedia.org However, traditional methods often rely on hazardous reagents and generate significant waste. nih.gov Future research into the synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide and its derivatives will likely focus on the principles of green chemistry, aiming for greater energy efficiency, selectivity, and safety. google.com

The development of catalytic methods for amide bond formation is a particularly promising area. google.com Research could explore the use of boric acid as a simple and readily available catalyst in solvent-free conditions, a technique that has proven effective for the synthesis of various amides from carboxylic acids and urea. nih.gov Another avenue involves electrosynthesis, which offers a greener route to amide formation and is a growing field of interest in synthetic chemistry. wikipedia.org The adoption of such sustainable methods would not only be environmentally responsible but also potentially more cost-effective for large-scale production.

Table 1: Comparison of Potential Synthetic Routes for N-[1-(4-acetylphenyl)ethyl]acetamide

Synthetic Method Key Features Potential Advantages Research Focus
Conventional Amidation Use of activating reagents (e.g., acyl chlorides). nih.gov Well-established procedures. Optimization to reduce hazardous waste.
Boric Acid Catalysis Solvent-free reaction with urea. Environmentally friendly, low cost, high reaction rate. nih.gov Adapting the method for the specific substrates required for N-[1-(4-acetylphenyl)ethyl]acetamide.
Electrosynthesis Electrochemical reaction conditions. wikipedia.org High atom economy, reduced use of reagents. Development of specific electrochemical protocols for the target molecule.

| Catalytic Amidation | Use of transition metal or other catalysts. google.com | High efficiency and selectivity. google.com | Discovery of novel, non-toxic catalysts for the amidation process. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enhancing the speed, accuracy, and efficiency of identifying potential therapeutic candidates. These computational tools can be applied across various stages of drug development for N-[1-(4-acetylphenyl)ethyl]acetamide, from initial screening to lead optimization.

Machine learning models, such as random forests and support vector machines, can be trained on datasets of existing substituted phenethylamines to predict the biological activity of novel derivatives. These models use molecular descriptors to establish a quantitative structure-activity relationship (QSAR), which can then be used to screen large virtual libraries of compounds for potential hits. Furthermore, generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of N-[1-(4-acetylphenyl)ethyl]acetamide analogs with improved potency and selectivity. The use of AI in virtual screening can significantly reduce the time and cost associated with traditional high-throughput screening methods.

Table 2: Potential Applications of AI/ML in the Study of N-[1-(4-acetylphenyl)ethyl]acetamide

AI/ML Application Description Expected Outcome
Virtual Screening Use of ML models to predict the activity of compounds against specific biological targets. Rapid identification of promising derivatives of N-[1-(4-acetylphenyl)ethyl]acetamide from large chemical databases.
QSAR Modeling Development of models that correlate the chemical structure of phenethylamine (B48288) derivatives with their biological activity. Understanding of the key structural features required for activity and guidance for lead optimization.
De Novo Drug Design Generative models that create novel molecular structures with desired pharmacological profiles. Design of novel N-[1-(4-acetylphenyl)ethyl]acetamide analogs with enhanced efficacy and safety.

Exploration of Polypharmacology and Multi-Targeted Drug Design

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. This approach is particularly relevant for complex multifactorial diseases where modulating a single pathway may be insufficient. Given that substituted phenethylamines often exhibit activity at multiple monoamine transporters and receptors, exploring the polypharmacology of N-[1-(4-acetylphenyl)ethyl]acetamide is a logical and promising research direction. wikipedia.org

Future studies could aim to rationally design derivatives of N-[1-(4-acetylphenyl)ethyl]acetamide that have a specific, desired profile of activity at multiple targets. For example, a compound that moderately inhibits both dopamine (B1211576) and norepinephrine (B1679862) reuptake might be a candidate for treating attention-deficit/hyperactivity disorder (ADHD). Computational methods, including inverse docking and pharmacophore modeling, can be valuable tools in the design of such multi-target ligands. The challenge lies in balancing the affinities for the different targets to achieve the desired therapeutic effect while minimizing off-target side effects.

Table 3: Hypothetical Multi-Target Profiles for N-[1-(4-acetylphenyl)ethyl]acetamide Derivatives

Derivative Target 1 Target 2 Potential Therapeutic Area
Compound A Dopamine Transporter (DAT) Inhibitor Norepinephrine Transporter (NET) Inhibitor ADHD, Depression
Compound B Serotonin 5-HT2A Receptor Agonist Dopamine D2 Receptor Partial Agonist Schizophrenia, Psychosis

| Compound C | Trace Amine-Associated Receptor 1 (TAAR1) Agonist | Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor | Substance Use Disorders |

Advanced In Vitro and In Vivo Pharmacological Profiling for Deeper Mechanistic Understanding

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Advanced in vitro and in vivo pharmacological profiling will be essential to elucidate how N-[1-(4-acetylphenyl)ethyl]acetamide exerts its effects.

In vitro studies would involve a broad panel of binding and functional assays to determine the compound's affinity and efficacy at a wide range of G-protein coupled receptors, ion channels, and transporters. Cell-based assays can provide deeper insights into the compound's effects on cellular signaling pathways. For in vivo studies, animal models can be used to assess the compound's effects on behavior, neurochemistry, and physiology. Techniques such as in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions, providing direct evidence of the compound's mechanism of action. This detailed pharmacological profiling will be critical for selecting the most promising candidates for further development.

Investigation of Emerging Biological Targets and Disease Areas

The field of pharmacology is constantly evolving, with new biological targets being identified for various diseases. For substituted phenethylamines like N-[1-(4-acetylphenyl)ethyl]acetamide, one of the most relevant emerging target classes is the trace amine-associated receptors (TAARs). TAAR1, in particular, is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is being investigated as a target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders. Future research should investigate the activity of N-[1-(4-acetylphenyl)ethyl]acetamide and its derivatives at TAARs.

Beyond TAARs, other emerging targets in the central nervous system could also be explored. The increasing understanding of the pathophysiology of various neurological and psychiatric conditions may reveal novel pathways that can be modulated by small molecules like N-[1-(4-acetylphenyl)ethyl]acetamide.

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

Chemoinformatics provides the tools to analyze and visualize the vast amounts of data generated in drug discovery programs. One powerful approach is the concept of the structure-activity landscape, which provides an intuitive way to represent the relationship between chemical structure and biological activity. In these landscapes, regions of smooth, rolling hills represent areas where small changes in structure lead to small changes in activity, while sharp cliffs represent areas of high structure-activity relationship discontinuity.

By mapping the structure-activity landscape of a series of N-[1-(4-acetylphenyl)ethyl]acetamide analogs, researchers can gain valuable insights into the key structural determinants of activity. This analysis can help to identify promising areas of chemical space for further exploration and can also highlight potential liabilities. Data mining of large chemical and biological databases can also be used to identify compounds with similar structures or activity profiles, potentially leading to new insights and research directions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(4-acetylphenyl)ethyl]acetamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via acetylation reactions using acetic anhydride or acetyl chloride under reflux conditions. For example, analogous procedures involve reacting amine precursors with acylating agents in solvents like ethanol or DMF . Purification typically employs recrystallization (e.g., from ethanol) or column chromatography. Purity validation requires analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity .

Q. How can researchers distinguish N-[1-(4-acetylphenyl)ethyl]acetamide from structurally similar acetamides?

  • Methodological Answer : Structural differentiation relies on spectroscopic and chromatographic comparisons. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and amide (N-H) stretches. NMR distinguishes substituent patterns (e.g., acetylphenyl vs. methoxyphenyl groups). X-ray crystallography, if available, resolves atomic-level differences in bond angles and torsion angles, as demonstrated in related N-(substituted phenyl)acetamide studies .

Q. What solvent systems are optimal for solubility and stability studies of N-[1-(4-acetylphenyl)ethyl]acetamide?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and amide moieties. Stability testing under varying pH (e.g., 3–9) and temperatures (e.g., 25–60°C) should employ UV-Vis spectroscopy to monitor degradation. For long-term storage, -20°C under inert atmospheres is advised to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for N-[1-(4-acetylphenyl)ethyl]acetamide derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or torsion angles (e.g., nitro group deviations in related compounds) require cross-validation via density functional theory (DFT) calculations. Synchrotron-based X-ray diffraction improves resolution for low-quality crystals. Comparative analysis with structurally characterized analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide) can clarify anomalies .

Q. What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving N-[1-(4-acetylphenyl)ethyl]acetamide precursors?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and reaction temperatures (60–100°C). Solvent selection (e.g., toluene/water mixtures) and ligand additives (e.g., SPhos) enhance cross-coupling efficiency. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions .

Q. How do substituents on the phenyl ring influence the biological activity of N-[1-(4-acetylphenyl)ethyl]acetamide analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃). Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with computational docking (e.g., AutoDock Vina) identify key pharmacophores. For example, methylsulfonyl substitutions in analogs increase metabolic stability .

Q. What computational methods predict the pharmacokinetic properties of N-[1-(4-acetylphenyl)ethyl]acetamide?

  • Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to estimate logP, bioavailability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.